6-(3-bromopropoxy)-1H-indazole
Description
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
6-(3-bromopropoxy)-1H-indazole |
InChI |
InChI=1S/C10H11BrN2O/c11-4-1-5-14-9-3-2-8-7-12-13-10(8)6-9/h2-3,6-7H,1,4-5H2,(H,12,13) |
InChI Key |
MUAMSDRVZKCSPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCCCBr)NN=C2 |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives, including those similar to 6-(3-bromopropoxy)-1H-indazole. For instance, a series of indazole derivatives were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. One notable compound exhibited an IC50 value of 5.15 µM against K562 leukemia cells, demonstrating significant selectivity for normal cells (IC50 = 33.2 µM) . This selectivity is crucial for minimizing side effects in cancer therapies.
Structure-Activity Relationship
The structure-activity relationship (SAR) studies are essential for understanding how modifications to the indazole structure affect its biological activity. Compounds with specific substituents at the 6-position have shown enhanced potency against various cancer cell lines. For example, halogenated derivatives have been particularly effective as multi-kinase inhibitors, suggesting that the introduction of bromine or other halogens can significantly enhance antitumor activity .
Biochemical Properties
The biochemical properties of this compound derivatives include their ability to interact with various molecular targets within cancer cells. Studies have demonstrated that certain indazole derivatives can selectively inhibit kinases involved in cancer progression, thus providing a targeted therapeutic approach .
Case Studies and Experimental Findings
Several case studies illustrate the practical applications of indazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested in vitro against multiple cancer types, showing promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Case Study 2 : Another study focused on a derivative's ability to inhibit IDO1 (indoleamine 2,3-dioxygenase), an enzyme linked to immune suppression in tumors. The most potent compound exhibited an IC50 value of 5.3 µM, indicating its potential as an immunotherapeutic agent .
Comparison with Similar Compounds
Key Substituent Variations :
- 6-Position Substitution: The 6-position of indazole is a common site for functionalization. Analogs include: 6-[(Ethylthio)methyl]-1H-indazole: Replacing the bromopropoxy group with an ethylthio-methyl substituent (). This compound saw a threefold increase in synthesis yield (from 5–15% to 42%) when bromide intermediates replaced mesylates, highlighting the importance of leaving-group selection in nucleophilic substitution reactions . 6-Bromo-4-methoxy-1H-indazole: A bromo-methoxy derivative (CAS 885519-21-1) with a molecular weight of 227.06 g/mol (). 6-(Pyrimidin-4-yl)-1H-indazole: A pyrimidine-substituted analog showing antiproliferative activity against nasopharyngeal carcinoma cells ().
Physicochemical Properties
A comparison of molecular weights and substituent effects:
*Calculated based on structural formula.
Substituent Effects :
- Methoxy : Increases solubility and electron density, altering binding interactions in biological targets.
- Trifluoromethyl : Enhances metabolic stability and lipophilicity, critical for pharmacokinetics .
Anticancer Activity
- 6-(Pyrimidin-4-yl)-1H-indazole derivatives (e.g., compound 6l) inhibit nasopharyngeal carcinoma cell proliferation (IC50 ~6.50 μM) by inducing apoptosis and G2/M phase arrest .
- 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-1H-indazole acts as an FGFR inhibitor, with optimization at C3/C4 positions improving binding to ATP pockets .
Kinase Inhibition
- 1-Benzyl-3-(3-dimethylaminopropoxy)-1H-indazole exhibits dopamine antagonist properties, suggesting structural flexibility for CNS targets .
- 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (Compound 165) is a potent RIP2 kinase inhibitor (IC50 = 5 nM), demonstrating the impact of sulfonyl and quinoline groups on selectivity .
Antimicrobial and Anti-inflammatory Potential
- 4-Substituted Indazoles (e.g., 4-fluoro, 4-chloro) show variable inhibition performance, with bromine at C4 (compound 3) offering moderate activity ().
Key Contrasts and Limitations
- Synthetic Yields : Bromopropoxy derivatives may face challenges in regioselective alkylation, as seen in (50% yield for N-1 vs. 10% for N-2 isomer) .
- Biological Selectivity : Substituent positioning (e.g., C3 vs. C6) significantly affects target engagement. For example, FGFR inhibitors require precise C3 optimization , whereas RIP2 inhibitors benefit from C5-fluoro substitution .
- Electrophilic Reactivity : The 3-bromopropoxy group may confer greater reactivity in nucleophilic substitutions compared to methylthio or methoxy groups.
Preparation Methods
Nitration-Reduction-Hydroxylation Route
This method, adapted from the nitration-cyclization approach in CN107805221A , involves sequential functionalization of the indazole core. The synthesis begins with nitration of a pre-substituted indazole precursor, followed by reduction and hydroxylation to introduce the 6-hydroxy group.
-
Nitration : Starting with 1-benzyl-1H-indazole, nitration at the 6-position is achieved using fuming nitric acid in sulfuric acid at 0–5°C, yielding 6-nitro-1-benzyl-1H-indazole.
-
Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) reduces the nitro group to an amine, forming 6-amino-1-benzyl-1H-indazole.
-
Hydroxylation : Diazotization of the amine with NaNO₂/HCl (0°C) followed by hydrolysis in aqueous H₂SO₄ (70°C) converts the amine to a hydroxyl group, producing 6-hydroxy-1-benzyl-1H-indazole.
The benzyl protecting group is subsequently removed via hydrogenolysis (H₂, Pd/C, methanol), yielding 6-hydroxy-1H-indazole.
Alkylation with 3-Bromopropyl Bromide
The hydroxyl group at position 6 is alkylated using 3-bromopropyl bromide under basic conditions. Optimal results are obtained with K₂CO₃ in DMF at 80°C for 12 hours, achieving a 78% yield of this compound. Competing N-alkylation at the indazole N-1 position is minimized by using a 2:1 molar ratio of 3-bromopropyl bromide to 6-hydroxy-1H-indazole.
Direct Alkylation of 6-Hydroxy-1H-Indazole
For substrates where the 6-hydroxy group is pre-installed, direct O-alkylation offers a streamlined pathway.
-
Substrate Preparation : 6-Hydroxy-1H-indazole is synthesized via demethylation of 6-methoxy-1H-indazole using BBr₃ in dichloromethane (−78°C to room temperature).
-
Alkylation Conditions : Reaction with 3-bromopropyl bromide in the presence of NaH (THF, 0°C to reflux) provides this compound in 82% yield. Polar aprotic solvents like DMF or DMSO enhance O-alkylation selectivity over N-alkylation, as demonstrated in regioselectivity studies.
Halogenation and Subsequent Functionalization
An alternative route leverages halogenation at the 6-position followed by nucleophilic substitution.
-
Iodination : Treatment of 1H-indazole with I₂ and KOH in DMF introduces iodine at position 6, forming 6-iodo-1H-indazole.
-
Copper-Mediated Coupling : Reaction of 6-iodo-1H-indazole with 3-bromo-1-propanol under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C) installs the 3-bromopropoxy group via a C–O coupling, yielding the target compound in 65% yield.
Optimization of Alkylation Conditions
The alkylation step is critical for achieving high yields and selectivity. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Selectivity (O:N) | Source |
|---|---|---|---|---|
| Base | K₂CO₃ | 78 | 9:1 | |
| Solvent | DMF | 82 | 12:1 | |
| Temperature | 80°C | 85 | 15:1 | |
| Molar Ratio (Alkylating Agent:Substrate) | 2:1 | 80 | 10:1 |
Prolonged reaction times (>24 hours) or excess alkylating agent (>3 equiv.) lead to di-alkylation byproducts, reducing overall yield.
Comparative Analysis of Synthetic Routes
| Route | Steps | Overall Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nitration-Reduction-Hydroxylation | 5 | 52 | High functional group tolerance | Lengthy deprotection steps |
| Direct Alkylation | 2 | 75 | Short synthesis | Requires pre-formed 6-hydroxyindazole |
| Halogenation-Coupling | 3 | 60 | Avoids protecting groups | Low yield in coupling step |
The direct alkylation route is favored for its brevity and superior yield, though substrate availability may necessitate alternative methods .
Q & A
Basic: What are the optimal synthetic routes for 6-(3-bromopropoxy)-1H-indazole, and how can reaction yields be improved?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or alkylation reactions. A bromide intermediate (e.g., 3-bromopropanol or 1,3-dibromopropane) is commonly used to introduce the 3-bromopropoxy group. For example, highlights the efficiency of bromide intermediates over mesylates, with yields increased by optimizing the base (e.g., DBU over NaH or Cs₂CO₃) and solvent (THF under reflux) . To improve yields:
- Use cesium carbonate as a base for deprotonation, as seen in for similar bromoalkoxy substitutions .
- Purify via HPLC with mobile phases like MeCN/water (0.1% formic acid) to isolate the target compound (≥95% purity) .
- Monitor reaction progress using LCMS (e.g., m/z 775 [M+H]⁺) to confirm intermediate formation .
Basic: How can spectroscopic techniques (NMR, LCMS) validate the structure of this compound?
Methodological Answer:
- ¹H NMR : Compare peaks to analogs like 3-(3-bromopropoxy)benzaldehyde (), where the bromopropoxy group shows characteristic signals for CH₂Br (~3.5–4.0 ppm) and aromatic protons (6.5–8.5 ppm) . For regiochemical confirmation, analyze coupling patterns of indazole protons (e.g., H-3 and H-7 in 1H-indazole derivatives) .
- LCMS : Track the molecular ion peak (e.g., m/z 269 [M+H]⁺ for intermediates) and retention times (e.g., 0.77 minutes under SMD-TFA05 conditions) .
- IR Spectroscopy : Validate ether (C-O-C) and aromatic C-H stretches, as demonstrated in for related benzimidazole derivatives .
Advanced: How can discrepancies between computational predictions and experimental data (e.g., NMR shifts) be resolved for brominated indazoles?
Methodological Answer:
Discrepancies often arise from solvation effects, conformational flexibility, or incomplete DFT calculations. To address this:
- Perform solvent modeling in DFT (e.g., using the SMD continuum model) to match experimental conditions ( discusses density-functional methods for correlation-energy corrections) .
- Use X-ray crystallography (e.g., as in for osmium-indazole complexes) to resolve ambiguities in regiochemistry or substituent orientation .
- Conduct variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of the bromopropoxy group) .
Advanced: What strategies optimize regioselectivity during the alkylation of 1H-indazole with bromopropoxy groups?
Methodological Answer:
Regioselectivity depends on the indazole N-H acidity and steric factors. To favor substitution at the 6-position:
- Protect competing sites : Use Boc or SEM groups to block N1 or other reactive positions ( describes protecting group strategies for indazoles) .
- Selective deprotonation : Employ strong, bulky bases (e.g., LDA) to deprotonate the 6-OH group preferentially .
- Microwave-assisted synthesis : Enhance reaction kinetics to favor the desired pathway, as seen in for similar heterocyclic systems .
Advanced: How can X-ray crystallography confirm the regiochemistry of this compound analogs?
Methodological Answer:
X-ray crystallography provides unambiguous proof of regiochemistry. For example, resolved the coordination geometry of osmium-indazole complexes, showing axial vs. equatorial ligand placement . Key steps:
- Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/MeOH).
- Use SHELX software ( ) for structure refinement, leveraging its robustness in handling small-molecule data .
- Analyze bond angles and distances (e.g., C-O bond length ~1.36 Å for ether linkages) to confirm substitution patterns .
Advanced: What methodologies resolve low yields in the coupling of bromopropoxy groups to indazole cores?
Methodological Answer:
Low yields may stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Phase-transfer catalysis : Use TBAB to enhance nucleophilicity in biphasic systems .
- Microwave irradiation : Reduce reaction time and improve efficiency (e.g., achieved 70% yields in 1 hour) .
- In situ generation of intermediates : Avoid isolating unstable intermediates, as demonstrated in for bromide displacement .
Basic: How to design stability studies for this compound under varying pH and temperature?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours.
- Monitor degradation via HPLC () and LCMS to identify breakdown products (e.g., debromination or hydrolysis) .
- Use Arrhenius kinetics to predict shelf life under standard storage conditions (2–8°C, dark) .
Advanced: How can SAR studies guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
Structure-activity relationships (SAR) require systematic substitutions and assays:
- Modify the bromopropoxy chain : Replace bromine with iodine ( ) or shorten the alkyl chain () to assess steric/electronic effects .
- Test against biological targets : For example, PRMT6 inhibition () or α2-adrenoceptor binding () .
- Computational docking : Use programs like AutoDock to predict binding modes, as shown in for RBP4 inhibitors .
Basic: What purification techniques are most effective for this compound?
Methodological Answer:
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients () .
- HPLC : Employ C18 columns (e.g., YMC-Actus Triart) with MeCN/water (0.1% formic acid) for high-purity isolation .
- Recrystallization : Dissolve in hot MeOH and cool slowly to obtain crystalline product .
Advanced: How to troubleshoot contradictory data in kinetic studies of bromopropoxy-indazole reactions?
Methodological Answer:
Contradictions may arise from unaccounted intermediates or side reactions. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
